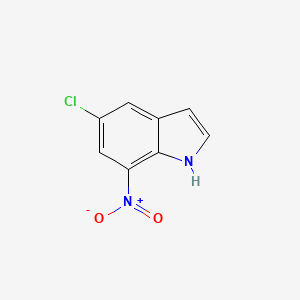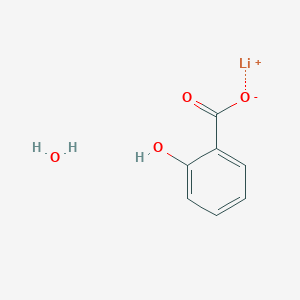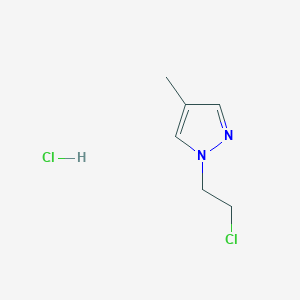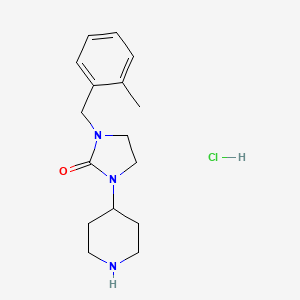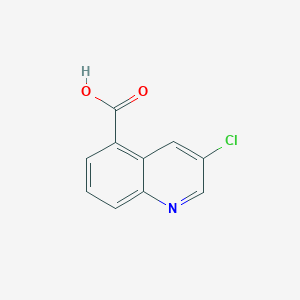
3-Chloroquinoline-5-carboxylic acid
説明
3-Chloroquinoline-5-carboxylic acid is an organic compound with the CAS Number: 1823254-06-3 . It has a molecular weight of 207.62 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloroquinoline-5-carboxylic acid is1S/C10H6ClNO2/c11-6-4-8-7 (10 (13)14)2-1-3-9 (8)12-5-6/h1-5H, (H,13,14) . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 3rd position and a carboxylic acid group at the 5th position. Physical And Chemical Properties Analysis
3-Chloroquinoline-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 207.62 and a density of 1.5±0.1 g/cm3 . The boiling point is 399.1±22.0 °C at 760 mmHg .科学的研究の応用
Biological and Pharmacological Significance
3-Chloroquinoline-5-carboxylic acid, a derivative of quinoline, is instrumental in various biological and pharmacological research areas. It's noteworthy for its structural similarity to several bioactive compounds, contributing to its significance in scientific research. Although specific studies directly addressing 3-Chloroquinoline-5-carboxylic acid were not found, insights can be gleaned from research on closely related compounds:
Chlorogenic Acid (CGA) and Its Biological Impacts : CGA is known for its versatile biological roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and its role as a central nervous system stimulator. CGA's impact on lipid and glucose metabolism is significant, offering therapeutic potential in managing conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Chlorogenic Acid as a Food Additive and Nutraceutical : Recognized for its therapeutic benefits in metabolic syndrome treatment, CGA is also a valued food additive due to its antimicrobial properties against a spectrum of organisms. Its antioxidant activity, protective properties against bioactive compound degradation in food, and prebiotic activity underscore its multifaceted role in both health promotion and food preservation (Santana-Gálvez et al., 2017).
Chloroquine-Containing Compounds in Disease Management : Derivatives of chloroquine, another quinoline compound, are recognized for their antimalarial properties and are being explored for managing various infectious and non-infectious diseases. The repurposing of these compounds reflects their potential utility in drug development and disease treatment (Njaria et al., 2015).
Comprehensive Review of Chlorogenic Acid : A deep dive into CGA's health benefits, sources, bioavailability, and its protective roles, offering insights into its therapeutic potential across a spectrum of health conditions. This review underscores the compound's significance in dietary interventions and potential drug development (Lu et al., 2020).
Redox Mediators in Organic Pollutant Treatment : Exploring the role of certain redox mediators in enhancing the degradation efficiency of recalcitrant compounds in wastewater, highlighting the relevance of enzyme–redox mediator systems in environmental remediation and the potential of compounds like 3-Chloroquinoline-5-carboxylic acid in these applications (Husain & Husain, 2007).
Biocatalyst Inhibition by Carboxylic Acids : Discusses the inhibitory effects of carboxylic acids, like 3-Chloroquinoline-5-carboxylic acid, on microbes used in the production of biofuels and chemicals, offering insights into metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe et al., 2013).
Safety and Hazards
The safety information for 3-Chloroquinoline-5-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
作用機序
Target of Action
It’s structurally related to chloroquine, an antimalarial drug, which primarily targets the heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) value of 1.42 .
Result of Action
Based on the mode of action of chloroquine, it can be inferred that the compound might lead to the accumulation of toxic heme in malarial parasites, resulting in their death .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
特性
IUPAC Name |
3-chloroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISNEWHZPOPSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoline-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




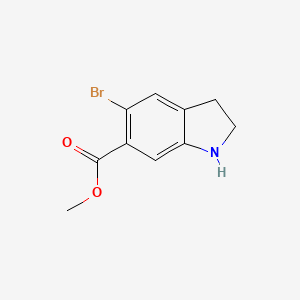

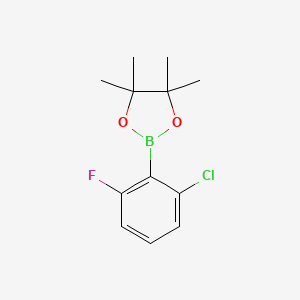
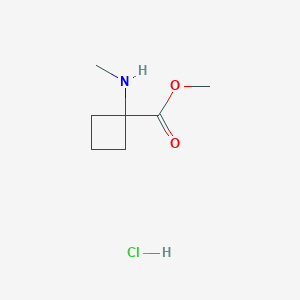
![7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1434525.png)
![1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride](/img/structure/B1434527.png)
